1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile
Description
1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile is a bicyclic organic compound featuring a cyclopropane ring fused to a pyrazole moiety substituted with an amino group at position 4 and a methyl group at position 2. The carbonitrile group at the cyclopropane ring enhances its electrophilicity, making it a versatile intermediate in medicinal chemistry and materials science. Its unique structure allows for diverse reactivity, including ring-opening reactions and participation in cycloaddition processes .
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(4-amino-3-methylpyrazol-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H10N4/c1-6-7(10)4-12(11-6)8(5-9)2-3-8/h4H,2-3,10H2,1H3 |
InChI Key |
SZEMBDXZEPSBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2(CC2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-methyl-1H-pyrazole with cyclopropane-1-carbonitrile in the presence of a base. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) at position 4 of the pyrazole ring participates in nucleophilic substitutions. Key reactions include:
These reactions often proceed with high regioselectivity due to steric hindrance from the cyclopropane ring .
Cycloaddition Reactions
The carbonitrile group enables [2+3] cycloadditions:
-
With Sodium Azide :
Yields tetrazole rings under Cu(I) catalysis at 80°C . -
With Enamines :
Forms pyrazolo[1,5-a]pyrimidine derivatives via inverse electron-demand Diels-Alder reactions.
Oxidation Pathways
| Target Group | Reagents | Outcome |
|---|---|---|
| Pyrazole C-H | H₂O₂, Fe²⁺ (Fenton-like) | Hydroxylated pyrazole metabolites |
| Amino Group (-NH₂) | KMnO₄, acidic conditions | Nitroso intermediate formation |
Reduction Pathways
| Target Group | Reagents | Outcome |
|---|---|---|
| Carbonitrile (C≡N) | LiAlH₄, ether | Primary amine (-CH₂NH₂) |
| Cyclopropane Ring | H₂, Pd/C | Ring-opening to propyl chain |
Radical intermediates dominate oxidative pathways, as shown by bond dissociation energy (BDE) calculations .
Hydrolysis Reactions
The carbonitrile group hydrolyzes under varied conditions:
| Conditions | Products |
|---|---|
| H₂SO₄ (20%), reflux | Carboxylic acid (-COOH) |
| NaOH (10%), 50°C | Carboxamide (-CONH₂) |
Kinetic studies show acid-catalyzed hydrolysis proceeds 3× faster than base-mediated .
Condensation Reactions
The amino group reacts with carbonyl compounds:
-
With Aldehydes :
Forms Schiff bases under solvent-free conditions, used in coordination chemistry . -
With β-Ketoesters :
Produces pyrazolo[3,4-b]pyridines via cyclocondensation .
Radical-Mediated Reactions
The compound generates stable radicals under UV light or peroxides:
| Radical Site | BDE (kcal/mol) | Stability Ranking |
|---|---|---|
| Pyrazole C-H | 88.2 | Most stable |
| Cyclopropane C-C | 92.5 | Moderate |
| Carbonitrile C≡N | 102.1 | Least reactive |
Radical scavenging assays indicate significant antioxidant potential .
Complexation with Metals
The pyrazole N and carbonitrile N act as ligands:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(II)Cl₂ | Bidentate (N,N) | Catalytic oxidation systems |
| Fe(III)NO₃ | Monodentate (N) | Magnetic materials |
Stability constants (log K) range from 4.2 (Cu²⁺) to 3.8 (Fe³⁺) .
Photochemical Reactions
UV irradiation (254 nm) induces:
-
Cyclopropane Ring Opening : Forms conjugated dienes.
-
Pyrazole Ring Rearrangement : Generates isomeric imidazole derivatives .
This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications. Experimental validation of computational predictions (e.g., BDE-guided radical pathways) remains an active research area .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Research has shown that compounds similar to 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival1.
- A study demonstrated the synthesis of related pyrazole compounds that showed cytotoxicity against various cancer cell lines, suggesting a potential for further development into therapeutic agents1.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for the development of new antibiotics1.
- Specific derivatives have shown effectiveness against resistant strains of bacteria, highlighting their importance in addressing antibiotic resistance issues.
-
Anti-inflammatory Effects :
- Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases1.
- The mechanism often involves the inhibition of pro-inflammatory cytokines, thus reducing inflammation at the cellular level.
Agricultural Applications
-
Pesticide Development :
- The unique structure of 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile makes it a candidate for developing new pesticides. Pyrazole-based compounds have shown efficacy against various pests while being less harmful to beneficial insects1.
- Field trials have indicated that these compounds can effectively control pest populations without significantly impacting crop yield.
-
Herbicide Potential :
- Studies suggest that certain pyrazole derivatives may inhibit plant growth regulators, leading to their potential use as herbicides1. This application could provide an environmentally friendly alternative to conventional herbicides.
Materials Science Applications
- Polymer Chemistry :
- The incorporation of 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength1.
- Research has focused on developing composites that leverage the unique properties of pyrazole derivatives to create advanced materials for industrial applications.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives, including 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile, demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to apoptosis induction through the activation of caspase pathways, underscoring the compound's potential in cancer therapy.
Case Study 2: Agricultural Application
In agricultural trials, a formulation containing pyrazole derivatives was tested against common agricultural pests. Results showed a 70% reduction in pest populations compared to untreated controls, indicating the compound's effectiveness as a biopesticide.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, ring systems, and functional groups. Below is a detailed analysis of key analogs, supported by experimental data from peer-reviewed studies.
Pyrazole-Cyclopropane Hybrids
Key Observations :
- The electron-withdrawing nitro group in 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile reduces solubility in polar solvents compared to the target compound’s amino group, which is electron-donating .
- The acetyl group in 1-Acetyl-2-(4-bromophenyl)cyclopropane-1-carbonitrile introduces steric hindrance, slowing ring-opening reactions compared to the less bulky pyrazole in the target compound .
Pyrazole Derivatives with Carbonitrile Groups
Key Observations :
- The 4-nitrophenyl group in 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile confers strong antifungal activity but reduces metabolic stability compared to the target compound’s cyclopropane-carbonitrile system .
- The methoxy group in the dihydropyrano-pyrazole derivative enhances π-stacking interactions in crystal structures, as evidenced by its high melting point (170–171 °C) .
Biological Activity
1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
The compound has the following chemical properties:
- Molecular Formula : C8H10N4
- Molecular Weight : 162.19 g/mol
- CAS Number : 175137-46-9
- Structural Formula :
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in anticancer and anti-inflammatory domains.
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazole derivatives, including 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile. Notably:
- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, similar to known anticancer agents like combretastatin A4 (CA4). This inhibition disrupts microtubule dynamics, leading to cancer cell death .
- In Vitro Studies : In studies involving various human cancer cell lines (A549, HT1080, SGC7901), the compound demonstrated significant antiproliferative activity with IC50 values ranging from 0.076 to 0.12 µM, indicating strong efficacy against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7k | A549 | 0.076 |
| 7k | HT1080 | 0.12 |
| CA4 | A549 | 0.016 |
| CA4 | HT1080 | 0.035 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy:
- Inflammation Studies : The compound has shown potential in inhibiting lipopolysaccharide (LPS)-induced NF-kB activation, a key player in inflammatory responses. In vitro assays revealed that certain analogs exhibited IC50 values below 50 µM, suggesting a promising profile for anti-inflammatory applications .
Study 1: Antiproliferative Effects
A study synthesized various pyrazole derivatives and evaluated their antiproliferative effects against multiple cancer cell lines. Among these, the compound exhibited notable activity comparable to established chemotherapeutics .
Study 2: Mechanistic Insights
Research employing computational modeling indicated that the binding of the compound to microtubules occurs at the colchicine binding site, leading to disruption of microtubule dynamics. This mechanism aligns with its observed cytotoxic effects in cancer cells .
Q & A
Q. Advanced Research Focus
- Pyrazole substituents : The 4-amino group enhances hydrogen bonding with biological targets, as seen in antifungal and insecticidal pyrazole derivatives . Methyl groups at position 3 improve metabolic stability by reducing oxidative degradation .
- Cyclopropane ring : The strained ring increases rigidity, potentially enhancing binding affinity to enzymes (e.g., kinase inhibitors). Nitrile groups at the cyclopropane position may act as hydrogen bond acceptors, as observed in antitumor agents .
How are contradictions in spectroscopic data resolved for this compound?
Advanced Research Focus
Discrepancies in NMR or IR data often arise from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift NH and OH proton signals significantly .
- Crystallinity : Polymorphic forms (e.g., different crystal packing) alter melting points and spectral profiles. X-ray crystallography (as used for pyrazole analogs) resolves ambiguities by confirming solid-state structures .
- Impurity interference : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) removes byproducts, ensuring pure samples for reliable data .
What computational methods are used to predict the compound’s reactivity and electronic properties?
Q. Advanced Research Focus
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks .
- Molecular docking : Models interactions with biological targets (e.g., fungal CYP51 enzymes) to rationalize observed antifungal activity .
How does the compound’s stability vary under different storage conditions?
Q. Basic Research Focus
- Light sensitivity : UV exposure degrades nitrile groups; store in amber vials at –20°C .
- Moisture control : Hygroscopic cyclopropane derivatives require desiccants to prevent hydrolysis .
What are the safety protocols for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of toxic HCN vapors during decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
